Propanamide, 2,2-dimethyl-N-4-pyridazinyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-N-4-pyridazinylpropanamide is a chemical compound that belongs to the class of pyridazines Pyridazines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-4-pyridazinylpropanamide typically involves the reaction of 4-chloropyridazine with 2,2-dimethylpropanamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for 2,2-Dimethyl-N-4-pyridazinylpropanamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-N-4-pyridazinylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridazine ring to a dihydropyridazine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridazine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of substituted pyridazine derivatives with various functional groups.
Scientific Research Applications
2,2-Dimethyl-N-4-pyridazinylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-N-4-pyridazinylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-N-4-pyridinylpropanamide: A similar compound with a pyridine ring instead of a pyridazine ring.
2,2-Dimethyl-N-4-pyrimidinylpropanamide: A compound with a pyrimidine ring.
Uniqueness
2,2-Dimethyl-N-4-pyridazinylpropanamide is unique due to the presence of the pyridazine ring, which imparts distinct chemical and biological properties compared to its pyridine and pyrimidine analogs. The pyridazine ring can engage in different types of interactions and reactions, making this compound valuable for specific applications.
Properties
CAS No. |
169050-20-8 |
---|---|
Molecular Formula |
C9H13N3O |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2,2-dimethyl-N-pyridazin-4-ylpropanamide |
InChI |
InChI=1S/C9H13N3O/c1-9(2,3)8(13)12-7-4-5-10-11-6-7/h4-6H,1-3H3,(H,10,12,13) |
InChI Key |
FWLASZYBEVATLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CN=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.